2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide
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Description
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications
Structural Insights and Characterization
The compound’s crystal and molecular structure have been studied extensively. It crystallizes in the orthorhombic space group Pna21, with unit cell parameters of a = 11.2027 Å, b = 7.6705 Å, and c = 21.2166 Å. The electronic properties, bond lengths, bond angles, and torsion angles were calculated using density functional theory (DFT) methods. Notably, the compound exhibits N-H…N hydrogen bonding and strong conjugative interactions, making it an interesting candidate for further investigation .
Nonlinear Optical (NLO) Properties
The compound’s UV absorption peak (n→π*) and first-order hyperpolarizability were observed. These properties suggest potential applications in nonlinear optical materials. NLO materials find use in devices like frequency converters, modulators, and optical switches .
Computational Chemistry Insights
Computational chemistry plays a crucial role in understanding molecular structures and reaction pathways. In this case, DFT calculations provided valuable insights into the compound’s properties, aiding experimental studies .
properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-2-28(19-6-4-3-5-7-19)21(30)15-27-14-17(10-13-20(27)29)23-25-22(26-31-23)16-8-11-18(24)12-9-16/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEANCZDYGIINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide |
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